3-Nitro-1,5-naphthyridine-2,4-diamine
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Overview
Description
3-Nitro-1,5-naphthyridine-2,4-diamine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a nitro group and two amino groups attached to a naphthyridine ring.
Preparation Methods
The synthesis of 3-Nitro-1,5-naphthyridine-2,4-diamine typically involves the nitration of 1,5-naphthyridine derivatives followed by amination. One common method involves the reaction of 3-nitro-1,5-naphthyridine with ammonia or an amine under suitable conditions to introduce the amino groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Nitro-1,5-naphthyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitro-1,5-naphthyridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1,5-naphthyridine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
3-Nitro-1,5-naphthyridine-2,4-diamine can be compared with other similar compounds, such as:
1,5-Diamino-3-nitro-1,2,4-triazole: Another heterocyclic compound with similar functional groups but different ring structure.
3-Nitro-1,2,4-triazol-5-one: A compound with a nitro group and a triazole ring, known for its high energy and stability.
The uniqueness of this compound lies in its specific naphthyridine ring structure and the presence of both nitro and amino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
89276-23-3 |
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Molecular Formula |
C8H7N5O2 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-nitro-1,5-naphthyridine-2,4-diamine |
InChI |
InChI=1S/C8H7N5O2/c9-5-6-4(2-1-3-11-6)12-8(10)7(5)13(14)15/h1-3H,(H4,9,10,12) |
InChI Key |
DXPPGAOXRULKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=N2)N)[N+](=O)[O-])N)N=C1 |
Origin of Product |
United States |
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